(S)-(1,4-Dioxan-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

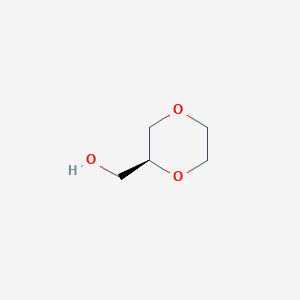

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEPUAROFJSGJN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659048 | |

| Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406913-93-7 | |

| Record name | (2S)-1,4-Dioxane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406913-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(1,4-Dioxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(1,4-Dioxan-2-yl)methanol: A Chiral Building Block for Pharmaceutical Synthesis

Abstract

(S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block increasingly utilized by researchers, scientists, and drug development professionals. Its unique stereochemistry and functional groups make it an important intermediate in the asymmetric synthesis of complex molecules, particularly those with applications in medicinal chemistry. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed synthesis protocols, key reaction mechanisms, and its application in the synthesis of pharmaceutical agents. Furthermore, this document outlines essential safety, handling, and disposal procedures to ensure its responsible use in a laboratory setting.

Introduction

Chirality is a fundamental concept in drug design and development, as the enantiomeric forms of a molecule can exhibit significantly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, or "chiral building blocks," is a cornerstone of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of drug candidates. This compound, with its defined stereocenter and versatile hydroxymethyl group, serves as a prime example of such a building block. Its 1,4-dioxane core provides a flexible yet stable heterocyclic scaffold that is found in a number of biologically active compounds. This guide aims to provide a detailed technical resource for professionals engaged in the synthesis and application of this important chiral intermediate.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₃ | [2][3] |

| Molecular Weight | 118.13 g/mol | [2][3] |

| CAS Number | 406913-93-7 | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [2][4] |

| Density | 1.102 g/cm³ (Predicted) | [2][4] |

| pKa | 14.24 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4][5] |

Spectroscopic Data (Predicted and Experimental)

-

¹H NMR (500 MHz, CDCl₃): A published ¹H NMR spectrum shows the following chemical shifts (δ) in ppm: 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H)[2][4]. The complex multiplets between 3.4 and 3.9 ppm are characteristic of the protons on the dioxane ring and the hydroxymethyl group.

-

¹³C NMR (Predicted): Based on computational models and data for analogous structures, the predicted ¹³C NMR chemical shifts are approximately:

-

~75-78 ppm (methine carbon of the dioxane ring, C2)

-

~66-70 ppm (methylene carbons of the dioxane ring, C3 and C5)

-

~63-66 ppm (methylene carbon of the hydroxymethyl group)

-

~60-63 ppm (methylene carbon of the dioxane ring, C6)

-

-

Infrared (IR) Spectroscopy (Liquid Film): The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.[6]

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

-

C-H stretch (aliphatic): Sharp peaks in the region of 2850-3000 cm⁻¹

-

C-O stretch (ether): Strong, characteristic bands in the region of 1070-1140 cm⁻¹[6]

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 118.[7] Common fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) and fragmentation of the dioxane ring.

Synthesis and Chiral Resolution

The enantioselective synthesis of this compound is critical to its utility as a chiral building block. Several synthetic strategies have been developed to access this compound in high enantiomeric purity.

Enantioselective Synthesis from a Chiral Precursor

One common and effective method involves the deprotection of a readily available chiral precursor. A representative procedure is the hydrogenolysis of (S)-2-((benzyloxy)methyl)-1,4-dioxane.

Experimental Protocol: Synthesis of this compound [2][4]

-

Reaction Setup: To a solution of (S)-2-((benzyloxy)methyl)-1,4-dioxane (1.25 g, 4.74 mmol) in ethanol (20 mL) in a suitable reaction vessel, add palladium on carbon (10% w/w, 192 mg).

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) for 18 hours at room temperature.

-

Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with ethyl acetate.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by flash column chromatography on silica gel to afford this compound as a colorless to light yellow liquid (typical yield: 89%).[2][4]

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C) Catalyst: This is a standard and highly efficient catalyst for the hydrogenolysis of benzyl ethers. The solid catalyst is easily removed by filtration.

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.

-

Diatomaceous Earth: This is used as a filtration aid to ensure the complete removal of the fine palladium catalyst particles.

Figure 2: Mechanism of the Williamson ether synthesis with this compound.

Conversion to a Good Leaving Group

To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. [8][9][10]This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This transformation proceeds with retention of stereochemistry at the chiral center. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. [8][9][10]

Applications in Medicinal Chemistry: Synthesis of (S,S)-Reboxetine

This compound is a precursor for the synthesis of chiral morpholine derivatives, which are prevalent scaffolds in many pharmaceutical compounds. A notable example is the antidepressant drug (S,S)-reboxetine. [11][12][13][14]While various synthetic routes to reboxetine exist, a plausible and efficient synthesis can be envisioned starting from this compound.

Proposed Synthetic Pathway to (S,S)-Reboxetine:

-

Activation of the Hydroxyl Group: this compound is first converted to its corresponding mesylate by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This transforms the poorly leaving hydroxyl group into a good leaving group.

-

Ring Opening and Ether Formation: The mesylate is then reacted with the sodium salt of 2-ethoxyphenol. This proceeds via an Sₙ2 reaction where the phenoxide attacks the carbon bearing the mesylate, displacing it and simultaneously opening the dioxane ring to form an intermediate.

-

Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization to form the morpholine ring, yielding (S,S)-reboxetine.

This proposed pathway highlights how the stereochemistry of the starting material, this compound, directly dictates the stereochemistry of the final drug molecule.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The parent compound, 1,4-dioxane, is a known irritant, is flammable, and is classified as a likely human carcinogen. [15][16][17]While specific toxicological data for the S-enantiomer alcohol is limited, it should be handled with the same level of caution.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., butyl rubber) should be worn.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Handling and Storage:

-

Work in a well-ventilated area, preferably within a chemical fume hood. [15]* Avoid inhalation of vapors and contact with skin and eyes. [15]* Store in a tightly sealed container in a cool, dry place, away from sources of ignition. Recommended storage is at 2-8°C. [4][5]* Like other ethers, 1,4-dioxane derivatives can form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon opening and tested for peroxides periodically. [15] Disposal:

-

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. [12][17]* Do not dispose of down the drain or in regular trash. * Due to the hazardous nature of dioxin-related compounds, it is crucial to keep this waste stream separate from others. [12][17]

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its well-defined stereochemistry and reactive hydroxyl group allow for a range of stereocontrolled transformations, making it an important tool for accessing enantiomerically pure pharmaceutical targets. A thorough understanding of its properties, synthesis, reactivity, and safe handling is essential for its effective and responsible application in the laboratory.

References

- Western Carolina University. Standard Operating Procedure for the use of 1,4-Dioxane.

- New Drug Approvals. Viloxazine.

- UNMC. Dioxin Disposal.

- University of California, Santa Barbara. 1,4-Dioxane - Standard Operating Procedure.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- PubMed. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine.

- ChemTalk. Williamson Ether Synthesis.

- Google Patents. CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof.

- Wikipedia. Williamson ether synthesis.

- PubChem. This compound.

- BYJU'S. Williamson Ether Synthesis reaction.

- European Patent Office. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.

- Organic Chemistry Portal. Morpholine synthesis.

- Agency for Toxic Substances and Disease Registry | ATSDR - CDC. Toxicological Profile for 1,4-Dioxane.

- ResearchGate. Reboxetine synthesis using the Pfizer process.

- ITRC. Toxicity and Risk Assessment 1,4-Dioxane.

- Googleapis.com. METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF - European Patent Office - EP 2558437 B1.

- ResearchGate. Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).

- PubChemLite. (1,4-dioxan-2-yl)methanol (C5H10O3).

- Google Patents. CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof.

- Google Patents. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed. [Toxicology of 1-4-dioxane].

- Google Patents. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.

- Vanderbilt University Medical Center |. Laboratory Guide for Managing Chemical Waste.

- Master Organic Chemistry. Tosylates And Mesylates.

- Advanced Organic Chemistry. Infrared spectrum of 1,4-dioxane.

- Chemistry Steps. Mesylates and Tosylates with Practice Problems.

- Khan Academy. Preparation of mesylates and tosylates.

Sources

- 1. Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 3. This compound | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 5. 406913-93-7|this compound|BLD Pharm [bldpharm.com]

- 6. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. PubChemLite - (1,4-dioxan-2-yl)methanol (C5H10O3) [pubchemlite.lcsb.uni.lu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. Khan Academy [khanacademy.org]

- 11. ijamtes.org [ijamtes.org]

- 12. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. [Toxicology of 1-4-dioxane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. 14d-1.itrcweb.org [14d-1.itrcweb.org]

A-Z Guide to (S)-(1,4-Dioxan-2-yl)methanol: A Chiral Building Block for Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-(1,4-Dioxan-2-yl)methanol, a valuable chiral building block in organic synthesis. Its unique structural features—a hydrophilic dioxane ring and a stereodefined primary alcohol—make it a versatile synthon for constructing complex molecular architectures, particularly in the field of medicinal chemistry. This guide covers its structure, properties, a representative synthetic protocol, and key safety considerations.

Molecular Structure and Stereochemistry

This compound, with CAS number 406913-93-7, is a heterocyclic compound featuring a six-membered 1,4-dioxane ring.[1][2] The key feature of this molecule is the chiral center at the C2 position of the dioxane ring, which bears a hydroxymethyl substituent. The "(S)" designation specifies the absolute stereochemistry at this carbon, which is crucial for its application in asymmetric synthesis, where precise control of three-dimensional molecular geometry is paramount.

The presence of two ether functionalities and a primary alcohol group imparts a high degree of polarity and hydrophilicity to the molecule. The 1,4-dioxane ring itself is conformationally flexible, typically existing in a chair conformation.[3]

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[1][4] Its properties make it suitable for a range of reaction conditions, and it is often stored at 2-8°C to ensure stability.[1][4][5]

Data Summary Table

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 406913-93-7 | [1][2] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [1][4] |

| Density | 1.102 g/cm³ (Predicted) | [1][4] |

| pKa | 14.24 ± 0.10 (Predicted) | [1][4] |

| Storage Temperature | 2-8°C | [1][4][5] |

Spectroscopic Profile

Structural confirmation is typically achieved through standard spectroscopic methods.

-

¹H NMR (500 MHz, Chloroform-d): The proton NMR spectrum is characterized by a series of multiplets for the dioxane and hydroxymethyl protons. Key chemical shifts (δ, ppm) are observed around 3.85-3.46 (m, 8H) for the ring and CH₂OH protons, and a singlet around 1.75 (s, 1H) for the hydroxyl proton.[1] The complexity of the signals in the 3-4 ppm region arises from the overlapping signals of the diastereotopic protons of the dioxane ring.

-

¹³C NMR: The carbon spectrum will show distinct signals for the five carbon atoms of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the primary alcohol, along with C-O ether stretches around 1100 cm⁻¹.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound requires a stereoselective approach. A common and effective strategy involves the deprotection of a protected precursor. One documented method is the hydrogenolysis of a benzyl-protected intermediate, which is a clean and high-yielding reaction.[1][6]

Synthetic Workflow Diagram

The following diagram illustrates a typical debenzylation route to afford the target molecule.

Caption: Workflow for synthesis via hydrogenolysis.

Experimental Protocol: Debenzylation of (S)-2-((Benzyloxy)methyl)-1,4-dioxane

This protocol describes a standard lab-scale procedure for preparing the title compound.[1][6]

Materials:

-

(S)-2-((Benzyloxy)methyl)-1,4-dioxane (precursor)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol, anhydrous

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Standard glassware for inert atmosphere reactions

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of (S)-2-((Benzyloxy)methyl)-1,4-dioxane (e.g., 1.25 g) in ethanol (20 mL), carefully add 10% Palladium on carbon (e.g., 192 mg) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas. The mixture is stirred vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) for approximately 18 hours at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed thoroughly with ethyl acetate to ensure complete recovery of the product.[1][6]

-

Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents.

-

Purification & Characterization: The resulting crude product is often of high purity. If necessary, further purification can be achieved via column chromatography. The final product should be characterized by NMR to confirm its structure and purity.[1] A typical yield for this reaction is high, often around 89%.[1]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for several reasons:

-

Chiral Pool Synthesis: It provides a pre-defined stereocenter, which can be incorporated into a larger molecule, saving steps and avoiding complex asymmetric induction or resolution procedures.

-

Scaffold Component: The 1,4-dioxane moiety is a common structural motif in medicinal chemistry. It can act as a polar, metabolically stable surrogate for other groups and can engage in hydrogen bonding.

-

Functional Handle: The primary alcohol is a versatile functional group that can be easily converted into other functionalities such as aldehydes, carboxylic acids, esters, ethers, and halides, or used in coupling reactions.

Its utility is demonstrated in various patents related to the synthesis of novel therapeutic agents, highlighting its role in the development of complex, biologically active molecules.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][4] Some sources also indicate it may be a combustible liquid (H227) and harmful if swallowed (H302).[2][7]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area, preferably a fume hood.[8] Wear suitable protective clothing, including safety goggles, a lab coat, and chemical-resistant gloves.[4][8]

-

Handling: Avoid contact with skin and eyes.[8] Prevent the formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8] Recommended storage is between 2-8°C.[1][4][5]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[4][9] If irritation persists, seek medical attention.[4][9]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[8][9]

References

- (S)-(1,4-Dioxan-2-yl)

- (1,4-Dioxan-2-yl)

- (1,4-dioxan-2-yl)methanol (C5H10O3) - PubChemLite. [Link]

- 1,4-Dioxane - Wikipedia. [Link]

Sources

- 1. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 2. This compound | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 4. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 5. 406913-93-7|this compound|BLD Pharm [bldpharm.com]

- 6. (2S)-1,4-Dioxan-2-yl-methanol synthesis - chemicalbook [chemicalbook.com]

- 7. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to (S)-(1,4-Dioxan-2-yl)methanol (CAS Number: 406913-93-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features, combining a hydrophilic dioxane ring with a reactive primary alcohol and a defined stereocenter, make it an attractive synthon for introducing chirality and modulating physicochemical properties in target molecules. This guide provides a comprehensive overview of the synthesis, characterization, and applications of (S)-(1,d-Dioxan-2-yl)methanol, with a focus on practical, field-proven insights for its effective utilization in research and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a colorless to light yellow liquid. Its chemical structure consists of a 1,4-dioxane ring substituted at the 2-position with a hydroxymethyl group, with the stereochemistry at the chiral center being (S).

| Property | Value | Source |

| CAS Number | 406913-93-7 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [1] |

| Density | 1.102 g/cm³ (Predicted) | [2] |

| pKa | 14.24 ± 0.10 (Predicted) | [1] |

| InChI Key | CMEPUAROFJSGJN-YFKPBYRVSA-N | [1] |

| SMILES | O1CCOC[C@@H]1CO | [2] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Several synthetic strategies have been developed to access this compound in high enantiomeric purity.

Method 1: Catalytic Hydrogenation of a Chiral Precursor

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a protected chiral precursor. This method is often favored for its high yield and stereochemical fidelity.

Experimental Protocol:

-

Precursor Synthesis: The synthesis starts with a suitable chiral starting material, which is then converted to a protected (S)-1,4-dioxane derivative.

-

Hydrogenation: The protected precursor is dissolved in a suitable solvent, such as ethanol.

-

A palladium on carbon catalyst (10% w/w) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere for a sufficient period (typically 12-24 hours) to ensure complete deprotection.

-

Work-up and Purification: The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product in high purity.

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Intramolecular Cyclization of a Chiral Epoxide

An alternative enantioselective route involves the intramolecular cyclization of a chiral epoxide precursor. This method leverages the reactivity of epoxides to construct the 1,4-dioxane ring with stereocontrol. A key starting material for this approach is (R)-epichlorohydrin.

Conceptual Pathway:

This synthetic strategy typically involves the reaction of a chiral epoxide with a suitable nucleophile containing a hydroxyl group, followed by an intramolecular cyclization to form the dioxane ring. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide.

Caption: Conceptual pathway for the synthesis of this compound via intramolecular cyclization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplet signals in the range of 3.4-3.9 ppm corresponding to the dioxane and hydroxymethyl protons. The integration of these signals should be consistent with the 10 protons in the molecule. |

| ¹³C NMR | Expected signals for the five distinct carbon atoms in the molecule. The carbon bearing the hydroxyl group and the carbons of the dioxane ring will have characteristic chemical shifts. |

| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-O stretching vibrations for the ether and alcohol functionalities will be observed in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 118.13 g/mol . |

| Chiral HPLC/GC | A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the compound. |

Detailed Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Record the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The 1,4-dioxane moiety is a common structural motif in a number of biologically active compounds, where it can act as a polar, hydrogen bond-accepting group, influencing solubility, metabolic stability, and receptor binding.

The primary alcohol functionality of this compound provides a handle for further chemical transformations, allowing for its incorporation into a larger molecular framework through reactions such as etherification, esterification, or conversion to other functional groups.

Illustrative Synthetic Application:

Sources

Chemical properties of (S)-2-(Hydroxymethyl)-1,4-dioxane

An In-depth Technical Guide to the Chemical Properties of (S)-2-(Hydroxymethyl)-1,4-dioxane

Executive Summary

(S)-2-(Hydroxymethyl)-1,4-dioxane is a chiral heterocyclic organic compound of significant interest in pharmaceutical and chemical synthesis. As a derivative of 1,4-dioxane, it possesses a unique combination of a stable ether scaffold and a reactive primary alcohol, conferring upon it valuable properties as a solvent and, more importantly, as a versatile chiral building block.[1][2] This guide provides a comprehensive overview of its physicochemical properties, stereoselective synthesis, analytical characterization, reactivity, and applications, with a focus on its utility for professionals in drug development and chemical research. Methodologies for its analysis and safe handling protocols are also detailed to provide a complete technical resource.

Introduction: The Significance of a Chiral Dioxane

The 1,4-dioxane moiety is a well-known structural motif, often utilized for its properties as a stable, polar aprotic solvent.[3] The introduction of a stereocenter, as in (S)-2-(Hydroxymethyl)-1,4-dioxane, transforms this simple heterocycle into a high-value chiral synthon. The defined three-dimensional arrangement of the hydroxymethyl group relative to the dioxane ring is critical in asymmetric synthesis, where precise control of stereochemistry is paramount for achieving desired biological activity in drug candidates. This molecule serves as a key intermediate, allowing for the introduction of the dioxane ring and a reactive handle for further molecular elaboration in the synthesis of complex, enantiomerically pure target molecules.[1][4]

Physicochemical Properties

The physical and chemical characteristics of (S)-2-(Hydroxymethyl)-1,4-dioxane are dictated by its molecular structure, which includes a polar dioxane ring, a hydrogen-bond-donating hydroxyl group, and a chiral center. These features influence its solubility, boiling point, and reactivity. The data presented below has been compiled for the racemic mixture, but the properties of individual enantiomers are expected to be identical, with the exception of optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Data Not Available | [1] |

| Boiling Point | 208.2 °C at 760 mmHg | [1] |

| Density | 1.102 g/cm³ | [1] |

| Flash Point | 96.3 °C | [1] |

| Refractive Index | 1.433 | [1] |

| pKa | 14.24 ± 0.10 (Predicted) | [1] |

| Solubility | Miscible with water | [3] |

Synthesis and Stereochemical Control

The primary challenge in accessing enantiomerically pure (S)-2-(Hydroxymethyl)-1,4-dioxane lies in controlling the stereochemistry. The most common strategy involves the resolution of a racemic mixture, which provides access to both (S) and (R) enantiomers.

Chiral Resolution via Diastereomeric Salt Formation

A field-proven method for obtaining the individual enantiomers is through classical resolution.[4] This process leverages the formation of diastereomeric salts, which have different physical properties (e.g., solubility) and can therefore be separated.

-

Step 1: Derivatization: The racemic alcohol, (±)-2-(Hydroxymethyl)-1,4-dioxane, is first reacted with phthalic anhydride to form the corresponding hydrogen phthalate ester. This introduces a carboxylic acid group, which is necessary for the subsequent salt formation.

-

Step 2: Salt Formation: A chiral amine, such as (S)-1-phenylethylamine, is added to the racemic hydrogen phthalate. This acid-base reaction forms a mixture of two diastereomeric salts: [(S)-alcohol-(S)-amine] and [(R)-alcohol-(S)-amine].

-

Step 3: Fractional Crystallization: Due to their different spatial arrangements, these diastereomers exhibit different solubilities in a given solvent system. Through careful selection of solvent and temperature, one diastereomer can be selectively crystallized from the solution.

-

Step 4: Liberation of the Enantiomer: The isolated, pure diastereomeric salt is then treated with a base (saponification) to hydrolyze the ester and liberate the enantiomerically pure (S)-2-(Hydroxymethyl)-1,4-dioxane.[4] The chiral auxiliary (the amine) can then be recovered.

The diagram below illustrates this validated workflow.

Caption: Workflow for the chiral resolution of (±)-2-(Hydroxymethyl)-1,4-dioxane.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-2-(Hydroxymethyl)-1,4-dioxane.

Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxane ring protons and the hydroxymethyl group protons. The diastereotopic protons of the CH₂ group adjacent to the stereocenter will likely appear as a complex multiplet.

-

¹³C NMR: The carbon spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

-

FT-IR: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and strong C-O stretching bands for the ether linkages around 1100 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry can be used to confirm the molecular weight (118.13 g/mol ).[1]

Enantiomeric Purity Determination: Chiral HPLC

The most critical analytical task is to determine the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[4][5]

Protocol: Chiral HPLC Analysis

This protocol provides a self-validating system for the accurate determination of enantiomeric purity. The causality behind the choice of a chiral stationary phase is its ability to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

-

Column Selection:

-

Action: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral alcohols.

-

Rationale: The chiral cavities and functional groups on the CSP create stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) with the enantiomers, resulting in differential elution.

-

-

Mobile Phase Preparation:

-

Action: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). Filter and degas the mobile phase prior to use.

-

Rationale: Isopropanol acts as the polar modifier, influencing retention time and resolution. Its concentration must be optimized to achieve baseline separation (Resolution > 1.5) in a reasonable runtime.

-

-

Sample Preparation:

-

Action: Accurately prepare a solution of the (S)-2-(Hydroxymethyl)-1,4-dioxane sample in the mobile phase at a concentration of ~1 mg/mL. Prepare a corresponding solution of the racemic material to serve as a reference.

-

Rationale: Using the mobile phase as the sample solvent prevents peak distortion. The racemic standard is essential to identify the retention times of both the (S) and (R) enantiomers.

-

-

Instrumentation and Analysis:

-

Action:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

-

Inject the racemic standard first to determine the retention times for both enantiomers.

-

Inject the sample solution.

-

-

Rationale: Consistent temperature and flow rate are critical for reproducible retention times.

-

-

Data Analysis:

-

Action: Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Rationale: This calculation provides a quantitative measure of the stereochemical purity of the sample.

-

Reactivity and Synthetic Applications

The synthetic utility of (S)-2-(Hydroxymethyl)-1,4-dioxane stems from the reactivity of its primary alcohol, while the dioxane ring generally remains inert under many reaction conditions. This allows it to serve as a robust chiral building block.[1]

Key Reactions of the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC, Swern oxidation for the aldehyde; Jones reagent for the carboxylic acid).

-

Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids (Fischer esterification) and etherification with alkyl halides under basic conditions (Williamson ether synthesis).

-

Nucleophilic Substitution: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate), which can then be displaced by a wide range of nucleophiles to introduce new functional groups at that position.

The diagram below outlines its role as a versatile synthetic intermediate.

Caption: Synthetic utility of (S)-2-(Hydroxymethyl)-1,4-dioxane as a chiral precursor.

Safety and Handling

While specific safety data for the (S)-enantiomer is not widely available, the handling precautions should be based on those for the parent compound, 1,4-dioxane, and other similar heterocyclic ethers.[6]

-

Hazards: 1,4-Dioxane is a highly flammable liquid and vapor. It is an irritant to the eyes and respiratory tract and is classified as a likely human carcinogen.[7][8][9] A significant and often overlooked hazard with ethers is the potential for the formation of explosive peroxides upon exposure to air and light.[7][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Containers should be dated upon opening and periodically tested for the presence of peroxides.[7] Recommended storage temperature is often between 2-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

(S)-2-(Hydroxymethyl)-1,4-dioxane is a valuable chiral building block with significant potential in modern organic synthesis, particularly within the pharmaceutical industry. Its well-defined stereochemistry, coupled with the reactivity of its primary alcohol and the stability of the dioxane core, makes it an attractive starting material for the synthesis of complex, enantiopure molecules. A thorough understanding of its physicochemical properties, methods of stereoselective preparation, and analytical characterization is crucial for its effective application. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this class of compounds. This guide provides the foundational technical knowledge required for researchers and scientists to confidently and safely utilize this important chiral synthon in their work.

References

- LookChem. (n.d.). Cas 29908-11-0, 1,4-DIOXANE, 2-(HYDROXYMETHYL)-.

- Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. Thieme.

- ResearchGate. (n.d.). 2-hydroxymethyl-1,4-dioxane: Synthesis, resolution and determination of the absolute configurations of the enantiomers.

- Wikipedia. (n.d.). 1,4-Dioxane.

- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane.

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- Google Patents. (n.d.). US4764626A - Method for producing 1,4-dioxane.

- PubMed. (2024, November 28). A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS.

- National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples.

- U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – 1,4-Dioxane.

- Agilent. (2021, May 14). Analysis of 1,4-Dioxane in Consumer Products by SPME and Triple Quadrupole GC/MS.

- Shimadzu Corporation. (n.d.). 1,4-Dioxane Analysis on Surface Water and Tap Water by Static Headspace and GCMS.

Sources

- 1. Cas 29908-11-0,1,4-DIOXANE, 2-(HYDROXYMETHYL)- | lookchem [lookchem.com]

- 2. 1,4-DIOXANE, 2-(HYDROXYMETHYL)- | 29908-11-0 [chemicalbook.com]

- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.com [fishersci.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(S)-(1,4-Dioxan-2-yl)methanol molecular formula and weight

An In-Depth Technical Guide to (S)-(1,4-Dioxan-2-yl)methanol: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structural features, combining a hydrophilic dioxane ring with a reactive primary alcohol and a defined stereocenter, make it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, established synthetic methodologies, and critical applications, particularly within the realm of drug discovery and development. We delve into the causality behind experimental choices in its synthesis and handling, offering field-proven insights for researchers leveraging this versatile compound.

Core Physicochemical Properties and Identifiers

This compound, also known by its IUPAC name [(2S)-1,4-dioxan-2-yl]methanol, is a colorless to light yellow liquid under standard conditions.[1] Its molecular structure is fundamental to its utility in stereoselective synthesis.

The key identification and physicochemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₃ | [1][2][3][4][5] |

| Molecular Weight | 118.13 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 118.062994177 Da | [2] |

| CAS Number | 406913-93-7 | [1][2][3][6] |

| Appearance | Colorless to light yellow Liquid | [1] |

| Boiling Point | 208.2 ± 15.0 °C (Predicted) | [1] |

| Density | 1.102 g/cm³ | [1] |

| pKa | 14.24 ± 0.10 (Predicted) | [1] |

| SMILES | OC[C@H]1COCCO1 | [3] |

| InChIKey | CMEPUAROFJSGJN-YFKPBYRVSA-N | [1][2] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is critical for its application in pharmaceuticals, where stereochemistry dictates biological activity. Several strategies have been developed, often relying on intramolecular cyclization or the reduction of a protected precursor.

Catalytic Hydrogenation of a Benzyl-Protected Precursor

A prevalent and scalable method involves the deprotection of a benzyl-protected intermediate via catalytic hydrogenation. This approach is favored for its high yield and clean reaction profile. The benzyl group serves as an effective protecting group for the primary alcohol, which is stable under various reaction conditions and can be removed cleanly without affecting the chiral center.

The logical flow for this synthesis pathway is illustrated below.

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Intramolecular Cyclization Strategies

Alternative synthetic routes often employ intramolecular cyclization. For instance, the one-pot recyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane can yield the target dioxane structure.[7] These methods leverage stereospecific ring-opening and closing reactions to establish the desired (S)-stereocenter. The choice of strategy often depends on the availability of starting materials and the desired scale of production.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a step-by-step methodology for the synthesis of this compound, adapted from established procedures.[1][4]

Objective: To synthesize this compound from its benzyl-protected precursor.

Materials:

-

(S)-2-((Benzyloxy)methyl)-1,4-dioxane (1.25 g, 4.74 mmol)

-

10% Palladium on Carbon (Pd/C) (192 mg)

-

Ethanol (20 mL)

-

Ethyl Acetate

-

Diatomaceous earth (Celite)

-

Hydrogen (H₂) gas supply

-

Round-bottom flask and standard glassware

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: Add (S)-2-((Benzyloxy)methyl)-1,4-dioxane (1.25 g) and ethanol (20 mL) to a suitable round-bottom flask.

-

Inerting: Carefully add 10% Pd/C (192 mg) to the solution. The choice of a heterogeneous catalyst like Pd/C is crucial for operational simplicity, as it can be easily removed by filtration post-reaction.

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a controlled inlet).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 18 hours. The extended reaction time ensures the complete cleavage of the benzyl ether.

-

Catalyst Removal: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. This step is self-validating; a clear, particle-free filtrate indicates successful catalyst removal.

-

Washing: Wash the filter cake thoroughly with ethyl acetate to ensure all product is recovered from the catalyst and filter medium.

-

Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the ethanol and ethyl acetate, yielding the crude product.

-

Purification & Characterization: The resulting product, this compound, is often obtained in high purity (~89% yield) and can be used directly or further purified by chromatography if necessary.[1] Characterization should be performed using ¹H NMR spectroscopy to confirm the structure.[1]

Applications in Drug Development

The 1,4-dioxane motif is a privileged structure in medicinal chemistry. It is often employed as a bioisostere for other cyclic ethers or as a constrained scaffold to orient substituents in a specific vector, enhancing binding affinity to biological targets. The (S)-stereochemistry and the hydroxymethyl group of this compound provide a precise three-dimensional starting point for building pharmacologically active molecules.

While specific, publicly disclosed drug molecules containing this exact fragment are part of proprietary development, its structural class is integral to research in areas such as:

-

Kinase Inhibitors: Scaffolds to present binding groups into the ATP pocket.

-

GPCR Modulators: Constrained linkers to optimize ligand-receptor interactions.

-

Antiviral Agents: As building blocks for nucleoside and non-nucleoside analogues.

The utility of chiral building blocks like this is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry.[8]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Information:

-

Pictogram: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended storage temperatures between 2-8°C.[1][6]

Conclusion

This compound stands out as a high-value chiral intermediate for the synthesis of complex organic molecules. Its defined stereochemistry and versatile functional group make it indispensable for drug discovery professionals and research scientists aiming to construct novel compounds with precise three-dimensional architecture. The synthetic routes are well-established, offering reliable access to this key building block. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is paramount to unlocking its full potential in the laboratory and beyond.

References

- This compound.

- (1,4-Dioxan-2-yl)methanol.

- ((2S)-1,4-Dioxan-2-yl)methanol | CAS#:406913-93-7. Chemsrc. [Link]

- Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate.

- Product Class 9: 1,4-Dioxanes. Science of Synthesis, Thieme. [Link]

Sources

- 1. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 2. This compound | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 406913-93-7 | AChemBlock [achemblock.com]

- 4. (2S)-1,4-Dioxan-2-yl-methanol synthesis - chemicalbook [chemicalbook.com]

- 5. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 406913-93-7|this compound|BLD Pharm [bldpharm.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of (S)-(1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1,4-Dioxan-2-yl)methanol (CAS No. 406913-93-7) is a heterocyclic organic compound featuring a 1,4-dioxane ring with a chiral hydroxymethyl substituent.[1] Its stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective use in process development, reaction optimization, and formulation.

This guide will provide a detailed overview of the boiling point and density of this compound, grounded in available data and established analytical methodologies.

Core Physical Properties

A summary of the key physical properties for this compound is presented below. It is important to note that some of the available data are predicted values, which provide a useful estimation but should be confirmed by experimental measurement for critical applications.

| Property | Value | Source Type |

| Boiling Point | 208.2 ± 15.0 °C | Predicted[1][2] |

| Density | 1.102 g/cm³ | Not specified (likely predicted)[1][2] |

| Molecular Formula | C₅H₁₀O₃ | [2][3][4] |

| Molecular Weight | 118.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Storage | 2-8°C, sealed in a dry environment | [2][5] |

Methodology for Experimental Determination

To ensure the accuracy and reliability of physical property data, standardized experimental procedures are crucial. The following sections detail the established methodologies for determining the boiling point and density of liquid organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For pure compounds, this is a sharp, characteristic temperature. The capillary method, often employing a Thiele tube or an aluminum block for uniform heating, is a common and reliable technique.[7]

Experimental Workflow: Capillary Method

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Causality Behind Experimental Choices:

-

Slow and Uniform Heating: This is critical to ensure that the temperature of the liquid and the vapor are in equilibrium, providing an accurate boiling point reading.[7]

-

Sealed Capillary Tube: The trapped air in the capillary tube expands upon heating, and its escape as bubbles indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[7]

-

Recording Temperature on Cooling: The temperature at which the liquid re-enters the capillary tube upon cooling represents the point where the vapor pressure is equal to the atmospheric pressure, providing a more accurate measure of the true boiling point.

Density is defined as the mass of a substance per unit volume.[8] For liquids, it is typically measured using a pycnometer or, more simply, a graduated cylinder and a balance for less critical applications. Density is temperature-dependent; therefore, the temperature at which the measurement is taken should always be recorded.[8]

Experimental Workflow: Volumetric Flask/Graduated Cylinder Method

Caption: Workflow for Density Determination.

Trustworthiness and Self-Validation:

-

Clean and Dry Glassware: Any residue or moisture in the volumetric container will introduce errors in the mass measurement, leading to an inaccurate density calculation.[9]

-

Precise Volume Measurement: Accurate determination of the volume is critical. For high precision, a calibrated pycnometer is recommended. When using a graduated cylinder, it is important to read the volume from the bottom of the meniscus.[9]

-

Temperature Control: Performing the measurement at a controlled and recorded temperature is essential, as density varies with temperature.[8] Repeating the measurement multiple times and averaging the results can enhance the reliability of the data.[9]

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its application in research and development. While predicted values offer a useful starting point, experimental verification using the standardized protocols outlined in this guide is strongly recommended for any process-sensitive applications. Adherence to these methodologies ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Department of Chemistry, University of Babylon. (n.d.). Experiment name / Determination of Boiling point Purpose.

- GeeksforGeeks. (2023, July 23). Determination of Boiling Point of Organic Compounds.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- PubChem. (n.d.). This compound.

- Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 303(1), 58-63.

- Fadhil, F. M. (n.d.). Organic Chemistry LABORATORY.

- Yaws, C. L. (2009). Density of Liquid – Organic Compounds. In Transport Properties of Chemicals and Hydrocarbons. William Andrew Publishing.

- ChemSurvival. (2016, June 20). How to Measure the Density of a Liquid [Video]. YouTube.

Sources

- 1. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 2. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 3. This compound | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 406913-93-7 | AChemBlock [achemblock.com]

- 5. 406913-93-7|this compound|BLD Pharm [bldpharm.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. youtube.com [youtube.com]

(S)-(1,4-Dioxan-2-yl)methanol safety data sheet and hazards

An In-Depth Technical Guide to the Safe Handling of (S)-(1,4-Dioxan-2-yl)methanol

Introduction

This compound (CAS: 406913-93-7) is a chiral building block increasingly utilized in pharmaceutical research and development.[1] Its unique structure, featuring a dioxane ring and a primary alcohol, makes it a valuable intermediate in the synthesis of complex molecular architectures. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data, hazards, and handling procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. This compound is classified with a "Warning" signal word and carries multiple hazard statements that necessitate careful handling.[1][2][3]

GHS Hazard Summary

The known GHS classifications for this compound are summarized below. It is important to note that the percentages reflect the proportion of notifications to the European Chemicals Agency (ECHA) that include that specific classification; a 100% notification rate indicates universal agreement on that hazard.[2][3]

| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram | Notification Rate | Reference |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | Warning | ! | 66.7-100% | [1][2][3] |

| Serious Eye Damage/Eye Irritation (Category 2/2A) | Causes serious eye irritation | H319 | Warning | ! | 66.7-100% | [1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning | ! | 66.7-100% | [1][2][3] |

| Flammable Liquids (Category 4) | Combustible liquid | H227 | Warning | None | 33.3% | [2] |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | Warning | ! | 33.3-100% | [2][3] |

Hazard Profile Visualization

The interconnected nature of the hazards associated with this compound can be visualized to better understand the required precautionary measures.

Caption: Step-by-step workflow for the safe handling of chemicals.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C. [1][4]* Incompatibilities: While specific incompatibility data is not provided in the search results, compounds containing alcohol and ether functional groups should generally be kept away from strong oxidizing agents, strong acids, and acid chlorides to prevent vigorous or exothermic reactions.

Section 6: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. [1][5]* Skin Contact: Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice. [1][5]* Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and have them drink one or two glasses of water. Seek immediate medical attention. [5]

Accidental Release Measures

-

Small Spills: Ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal.

-

Large Spills: Evacuate the area. Prevent the spill from entering drains. Contain the spill and contact environmental health and safety personnel for cleanup.

Emergency Response Flowchart

Caption: First aid response workflow for chemical exposure.

Section 7: Disposal Considerations

All chemical waste, including unused this compound and contaminated materials, must be handled as hazardous waste.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain. [5]Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable chemical intermediate, but it possesses a distinct hazard profile that includes skin, eye, and respiratory irritation, oral toxicity, and combustibility. Adherence to the principles of prudent laboratory practice—including the consistent use of engineering controls, appropriate personal protective equipment, and established safe handling protocols—is essential for mitigating these risks. By integrating the information and procedures outlined in this guide, researchers can work safely with this compound, fostering a secure and productive research environment.

References

- PubChem. This compound.

- PubChem. (1,4-Dioxan-2-yl)methanol.

Sources

- 1. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 2. This compound | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is critical to its biological function. This guide provides a comprehensive overview of chiral building blocks, their sourcing, and their application in the strategic construction of complex, stereochemically-defined molecules. We will delve into the primary strategies for obtaining enantiomerically pure compounds, including leveraging the chiral pool, asymmetric catalysis, and the use of chiral auxiliaries, providing both theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Chirality in Drug Development

A significant portion of pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1][2] This enantioselectivity means that one enantiomer of a drug may produce the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects.[1][3]

The tragic case of thalidomide serves as a stark reminder of this principle; the (R)-enantiomer possessed sedative properties, whereas the (S)-enantiomer was a potent teratogen.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug.[1][4][5] This has driven the development of robust methods to access single-enantiomer drugs, a trend that continues to dominate pharmaceutical research and development.[5][6]

Core Strategies for Accessing Chiral Building Blocks

There are three principal strategies for obtaining enantiomerically pure compounds: utilizing the "chiral pool," employing asymmetric catalysis, and using chiral auxiliaries. The choice of strategy is a critical decision in the design of a synthetic route and is influenced by factors such as the availability of starting materials, cost, scalability, and the desired final structure.

The Chiral Pool: Nature's Head Start

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials.[7][8] This approach is one of the most effective methods for preparing optically active compounds, as the chirality is already present and simply needs to be transferred or modified.[9] Common sources for the chiral pool include amino acids, carbohydrates, terpenes, and alkaloids.[7][9]

The key advantage of this strategy is the direct access to stereocenters that are often difficult to create selectively. For example, D-Mannitol, a sugar alcohol, serves as a precursor for the synthesis of the neuraminidase inhibitor Tamiflu (Oseltamivir).[1]

Table 1: Prominent Classes of Chiral Pool Building Blocks and Their Applications

| Class of Building Block | Examples | Key Applications in Synthesis |

| Amino Acids | L-Alanine, D-Phenylalanine, (S)-Proline | Synthesis of peptides, peptidomimetics, chiral auxiliaries, and catalysts. Starting materials for HIV protease inhibitors (e.g., Saquinavir).[1] |

| Hydroxy Acids | (S)-Lactic acid, (R)-Mandelic acid | Precursors for chiral epoxides, esters, lactones, and α-halo acids. Used in the synthesis of the antibiotic Linezolid.[1] |

| Carbohydrates | D-Glucose, D-Mannitol, D-Ribose | Provide a scaffold with multiple, pre-defined stereocenters for complex natural product synthesis. D-Mannitol is a precursor for Tamiflu.[1][9] |

| Terpenes | (+)-Camphor, (-)-Menthol, (-)-Carvone | Serve as chiral auxiliaries, starting materials for natural product synthesis, and chiral ligands.[1][10][11] |

| Alkaloids | Cinchonine, Quinine, (-)-Sparteine | Act as resolving agents and are precursors to highly effective chiral ligands and catalysts.[1] |

The primary limitation of the chiral pool is that the synthetic chemist is restricted to the stereochemical configurations and functionalities provided by nature. While extensive, the available pool of starting materials does not cover all possible structural motifs.

Asymmetric Catalysis: The Power of Chirality Amplification

Asymmetric catalysis is arguably the most elegant and efficient approach to generating chiral molecules.[12] It involves the use of a small amount of a chiral catalyst to convert a large amount of an achiral starting material into a chiral product with high enantioselectivity.[] This field has seen explosive growth, recognized by Nobel Prizes in Chemistry in 2001 and 2021.[6]

Catalysts for asymmetric reactions fall into three main categories: chiral metal complexes, organocatalysts, and enzymes (biocatalysts).[14][15]

2.2.1. Chiral Metal Catalysis

Transition metal complexes featuring chiral ligands are powerful tools for a vast array of asymmetric transformations.[14][16] The ligand creates a chiral environment around the metal center, which then directs the stereochemical outcome of the reaction.

A landmark example is the Noyori Asymmetric Hydrogenation , which utilizes Ruthenium-BINAP complexes for the enantioselective reduction of ketones and olefins.[17][18] This reaction is highly efficient and has found widespread industrial application, for instance, in the synthesis of the anti-inflammatory drug naproxen and the antibacterial agent levofloxacin.[18]

Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetylacetone [17]

-

Preparation: A Schlenk flask is charged with acetylacetone (315 mmol, 1.0 eq) and ethanol (32.3 mL). The solution is sparged with N₂ for 1 hour to remove dissolved oxygen.

-

Catalyst Addition: In a nitrogen-filled glovebox, the solution is transferred to a glass jar, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.

-

Reaction Setup: The glass jar is placed inside a Parr autoclave, which is then sealed and removed from the glovebox.

-

Hydrogenation: The autoclave is purged with H₂ gas and then pressurized to 1100 psi. The vessel is placed in an oil bath at 30 °C.

-

Reaction Execution: The reaction mixture is stirred for 6 days.

-

Workup: After releasing the pressure, the reaction mixture is concentrated in vacuo.

-

Purification: The product is purified by distillation under reduced pressure to yield the chiral diol.

2.2.2. Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of potentially toxic and expensive metals. Proline and its derivatives are classic examples of organocatalysts, effectively catalyzing reactions like aldol and Mannich reactions.

Chiral Auxiliaries: Stoichiometric Stereocontrol

The chiral auxiliary approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate.[19] The auxiliary then directs the stereochemistry of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[20]

Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for asymmetric aldol reactions, alkylations, and conjugate additions.[19][21] The auxiliary provides a rigid scaffold that effectively shields one face of the enolate, leading to highly diastereoselective reactions.

While highly effective, this method is stoichiometric, meaning that large quantities of the often-expensive auxiliary are required. The need for additional protection and deprotection steps can also reduce the overall efficiency of the synthesis.

Table 2: Comparison of Core Strategies for Chiral Synthesis

| Strategy | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) |

| Chiral Pool | Economical, pre-defined stereocenters, often large scale. | Limited to naturally available structures. | >99% (starting material dependent) |

| Asymmetric Catalysis | High efficiency (low catalyst loading), broad substrate scope, highly scalable. | Catalyst development can be complex and expensive; metal contamination concerns. | 90% to >99% |

| Chiral Auxiliaries | High reliability and predictability, well-established methods. | Stoichiometric use of auxiliary, additional synthetic steps required for attachment and removal. | >95% to >99% (diastereomeric excess) |

Quantifying Success: Determination of Enantiomeric Excess

A critical aspect of asymmetric synthesis is the accurate measurement of the product's enantiomeric purity, expressed as enantiomeric excess (ee).[22] Enantiomeric excess is a measure of how much more of one enantiomer is present compared to the other.[23]

Formula for Enantiomeric Excess: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[24]

Or, in terms of concentrations: ee (%) = (|[Major] - [Minor]| / |[Major] + [Minor]|) x 100[24]

The primary methods for determining ee involve chiral chromatography (HPLC and GC) and NMR spectroscopy with chiral resolving or shift agents.[22][25]

Table 3: Comparison of Analytical Methods for ee% Determination [25]

| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with chiral agents) |